GIRK1/2 Channel Activation Potency: EC50 = 3.90 μM in HEK293 Cells
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide activates GIRK1/2 heteromeric channels with an EC50 of 3.90 μM (3,900 nM) in HEK293 cells expressing GIRK1/2, measured via thallium flux-based fluorescence assay [1]. In the same assay system, the compound also activates GIRK1/4 channels with an EC50 of 3.30 μM [1]. By comparison, a structurally distinct GIRK inhibitor compound (CHEMBL3339113, BDBM50497381) exhibited IC50 values of 740 nM at GIRK1/2 and 590 nM at GIRK1/4 [2].
| Evidence Dimension | GIRK channel modulation potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 3.90 μM (GIRK1/2); EC50 = 3.30 μM (GIRK1/4) |
| Comparator Or Baseline | CHEMBL3339113: IC50 = 740 nM (GIRK1/2); IC50 = 590 nM (GIRK1/4) |
| Quantified Difference | Functional divergence: activation (EC50) vs. inhibition (IC50); potency difference approximately 4.4–5.3× in opposite directions |
| Conditions | HEK293 cells expressing GIRK1/2 or GIRK1/4; thallium flux-based fluorescence assay; 4 min incubation |
Why This Matters
Procurement of this compound is justified for studies requiring GIRK channel activation rather than inhibition, a functional distinction critical for experimental design in neuronal excitability research.
- [1] BindingDB. BDBM50439415 (CHEMBL2420549): Affinity Data for N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide. ChEMBL-curated data from Vanderbilt University. View Source
- [2] BindingDB. BDBM50497381 (CHEMBL3339113): Affinity Data. ChEMBL-curated data from Northwest A&F University. View Source
